2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

Medicinal Chemistry Salt Screening Aqueous Solubility

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a racemic β-amino alcohol featuring a para-trifluoromethoxy (OCF3) substituent on the phenyl ring. The compound exists as a hydrochloride salt, which distinguishes its physical properties from the corresponding free base.

Molecular Formula C9H11ClF3NO2
Molecular Weight 257.64
CAS No. 1384079-66-6
Cat. No. B3237253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
CAS1384079-66-6
Molecular FormulaC9H11ClF3NO2
Molecular Weight257.64
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)O)OC(F)(F)F.Cl
InChIInChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H
InChIKeyYXXPEUQKZISRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride (CAS 1384079-66-6): A Specialized β-Amino Alcohol Building Block for Medicinal Chemistry


2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a racemic β-amino alcohol featuring a para-trifluoromethoxy (OCF3) substituent on the phenyl ring. The compound exists as a hydrochloride salt, which distinguishes its physical properties from the corresponding free base. It is utilized as a key intermediate in the synthesis of bioactive molecules, including heteroaryl derivatives evaluated as fatty acid amide hydrolase (FAAH) inhibitors [1]. The para-substitution pattern and the OCF3 group's unique electronic and lipophilic character provide a specific pharmacophore profile that can be differentiated from its ortho-/meta-regioisomers, enantiopure forms, and trifluoromethyl (CF3) analogs.

Why Generic Substitution Fails for 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride


Generic substitution with in-class β-amino alcohols is not a reliable procurement strategy due to significant differences in salt form, regiochemistry, and aryl substituent type, which critically impact key properties for reproducible research. The hydrochloride salt form of this compound is reported to enhance aqueous solubility compared to the free base, directly affecting the efficiency of downstream synthetic couplings . Furthermore, the para-trifluoromethoxy substitution pattern provides a distinct electronic environment compared to the ortho- or meta-regioisomers used in synthesizing bacterial phenylalanyl tRNA synthetase inhibitors, which can lead to divergent biochemical activities [1]. Replacing the OCF3 group with a CF3 group alters the compound's lipophilicity and metabolic stability, as the oxygen atom in OCF3 acts as a hydrogen-bond acceptor, a feature absent in the CF3 analog [2].

Quantitative Differentiation Guide for 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride Against Key Analogs


Hydrochloride Salt Advantage: Aqueous Solubility vs. Free Base for Facile Synthetic Coupling

The target compound, as a hydrochloride salt, offers a decisive advantage in aqueous solubility over its free base analog (CAS 1038262-63-3). While the free base is primarily soluble in organic solvents like chloroform and DMSO, the salt form is designed for better solubility in aqueous reaction media, which is critical for biochemical assays and certain coupling reactions [1]. This differential solubility profile is a well-established class-level property of amine hydrochlorides, enabling more versatile application in multi-step syntheses without the need for additional solubilizing agents or co-solvents.

Medicinal Chemistry Salt Screening Aqueous Solubility

Regiochemical Specification: Para-Substitution for FAAH Inhibitor Synthesis

The compound's specific para-trifluoromethoxy substitution is essential for its demonstrated application in synthesizing 4-aminopyrimidine-based FAAH inhibitors . This directly contrasts with the meta-substituted analog (α-(Aminomethyl)-3-(trifluoromethoxy)benzenemethanol, CAS 852392-18-8), which is explicitly documented for synthesizing inhibitors of bacterial phenylalanyl tRNA synthetase (FRS), a completely different biological target . While both are ethanolamine building blocks, their divergent regiochemistry leads to products with distinct target selectivity profiles, making the para-isomer the only appropriate choice for research programs focused on the FAAH endocannabinoid pathway.

FAAH Inhibition Structure-Activity Relationship (SAR) Regiochemistry

Substituent Electronic Profile: Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3)

The trifluoromethoxy (OCF3) group provides a unique physicochemical profile that is distinctly different from its common trifluoromethyl (CF3) analog. The OCF3 group is both strongly electron-withdrawing (-I effect) and a hydrogen-bond acceptor due to the oxygen atom, potentially enhancing target binding affinity and modifying metabolic stability in ways the purely hydrophobic CF3 group cannot [1]. This leads to significant differences in key drug-likeness parameters. For example, substituting OCF3 for CF3 in a related aromatic scaffold has been shown to increase the topological polar surface area (TPSA) by approximately 9 Ų and decrease the calculated logP (ClogP) by an order of magnitude or more, reflecting a fundamental shift from a pure hydrophobic interaction to a more polar, hydrogen-bond-capable one [1]. This makes the OCF3 compound a crucial tool for exploring pharmacophores where both hydrophobicity and heteroatom interactions are required.

Physicochemical Properties Lipophilicity Drug Design

Best-Fit Application Scenarios for 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride Based on Differentiated Evidence


Synthesis of 4-Aminopyrimidine-Based FAAH Inhibitors for Pain and Inflammation Research

This compound is the appropriate starting material for generating libraries of FAAH inhibitors via the 4-aminopyrimidine scaffold, as documented in patent literature [1]. Its para-OCF3 substitution is a key pharmacophoric element for this target, a specification not met by its meta-isomer. The hydrochloride salt form is advantageous for the final coupling step, which often employs polar aprotic solvents or aqueous conditions where the salt exhibits superior solubility compared to the free base.

Structure-Activity Relationship (SAR) Studies on OCF3 vs. CF3 Pharmacophores

The compound serves as a privileged scaffold for exploring the impact of an OCF3 group versus a CF3 group on biological activity. Researchers can use this compound to investigate how the hydrogen-bond acceptor capability of OCF3 influences binding affinity and selectivity compared to the purely hydrophobic CF3 analog, a critical design parameter in modern medicinal chemistry [2].

Scaffold for Investigating Target Selectivity Between FAAH and Bacterial FRS

Procuring this para-substituted building block, alongside its meta-substituted analog, enables systematic studies of how regiochemistry directs target selectivity between mammalian FAAH and bacterial FRS enzymes. This application is based directly on the differentiated use cases reported for each regioisomer in the primary literature [3].

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